4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

CAS No.: 289044-60-6

Cat. No.: VC2263661

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289044-60-6 |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H |

| Standard InChI Key | DXYLIEQCBNLGRJ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl |

| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl |

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Structure

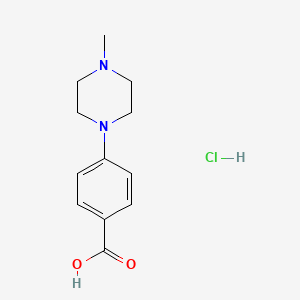

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is a crystalline compound with direct connection between a 4-methylpiperazine group and a benzoic acid moiety, stabilized as a hydrochloride salt. The compound is identified by CAS number 289044-60-6 and has the molecular formula C₁₂H₁₇ClN₂O₂, with a corresponding molecular weight of 256.73 g/mol. The structure contains a piperazine ring with a methyl substituent at the 4-position, directly connected to the para position of a benzoic acid group.

The compound's structural representation can be described using standard chemical notations:

-

IUPAC Name: 4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

-

Standard InChI: InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H

-

SMILES: CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl

Physical and Chemical Properties

As a hydrochloride salt, 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride exhibits enhanced water solubility compared to its free base form. While specific solubility data for this exact compound is limited in the provided sources, similar hydrochloride salts of piperazine derivatives typically demonstrate good water solubility (>50 mg/mL) with more limited solubility in organic solvents like ethanol.

The compound likely appears as a white to off-white crystalline powder, with physical characteristics similar to related compounds in this class. By comparison with structurally related compounds, it may exhibit a melting point in the range of 200-220°C, potentially with decomposition.

Structural Comparison with Related Compounds

It is important to distinguish 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride from closely related compounds that have structural similarities but different chemical and biological properties:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride | 289044-60-6 | C₁₂H₁₇ClN₂O₂ | Direct connection between piperazine and benzoic acid |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | C₁₃H₂₀Cl₂N₂O₂ | Contains methylene bridge between piperazine and benzoic acid; dihydrochloride salt |

The absence of a methylene (-CH₂-) bridge in our target compound creates a more rigid structure with different electronic properties, likely affecting its reactivity, binding affinity, and pharmaceutical applications.

Synthesis and Production Methods

Purification and Quality Control

Purification of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride likely follows standard protocols for similar pharmaceutical intermediates:

-

Recrystallization from appropriate solvent systems to remove impurities

-

Column chromatography for more challenging purifications

-

Analytical quality control using HPLC with UV detection (target purity ≥98.5%)

-

Structure confirmation via spectroscopic methods (¹H-NMR, ¹³C-NMR, MS)

Meeting pharmaceutical quality standards would require testing for:

-

Heavy metal content (≤10 ppm)

-

Residual solvent levels (compliant with ICH Q3C Class 2 limits)

-

Water content by Karl Fischer titration (≤1.5%)

Applications in Pharmaceutical Research

Role in Drug Development

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride serves primarily as an intermediate in pharmaceutical synthesis. Based on its structure, this compound likely finds applications in:

-

Synthesis of kinase inhibitors, particularly those targeting tyrosine kinases

-

Development of compounds that modulate protein-protein interactions

-

Creation of small molecule drug candidates for various therapeutic targets

The piperazine motif in this compound is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The direct connection between the piperazine and benzoic acid creates a scaffold that can potentially interact with various biological targets through hydrogen bonding, π-stacking, and ionic interactions.

Analytical Characterization Methods

Spectroscopic Analysis

Complete characterization of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride would typically employ multiple complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the aromatic protons (6.5-8.0 ppm), piperazine methylene protons (2.5-3.5 ppm), and N-methyl protons (~2.3 ppm)

-

¹³C-NMR would confirm the presence of the carboxylic carbon (~170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (40-55 ppm)

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for carboxylic acid C=O stretching (1700-1730 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹)

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation, with the expected molecular ion peak at m/z 220 for the free base (before considering the HCl)

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity determination, with typical conditions including:

-

Reverse-phase C18 column

-

Mobile phase consisting of acetonitrile/water with buffer (such as phosphate or formate)

-

UV detection at approximately 254 nm (where aromatic systems typically absorb)

-

Gradient elution to separate the target compound from potential impurities

For impurity profiling, HPLC coupled with mass spectrometry (LC-MS) would provide both retention time data and structural information about any impurities present.

Research Significance and Future Directions

Current Research Status

The pharmaceutical significance of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride stems from its potential role as a building block in medicinal chemistry:

-

As a potential intermediate in the synthesis of kinase inhibitors

-

In the development of compounds targeting specific protein interactions

-

As a reference standard for analytical method development and validation

Future Research Opportunities

Several promising research directions could extend the utility of this compound:

-

Development of structure-activity relationship studies to optimize binding to specific therapeutic targets

-

Exploration of green chemistry approaches for more environmentally friendly synthesis

-

Investigation of crystal forms and polymorphs to enhance stability and solubility properties

-

Incorporation into extended molecular scaffolds for targeting novel biological pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume